4-Hydroxypenbutolol belongs to the class of non-selective beta-blockers, which act on both beta-1 and beta-2 adrenergic receptors. This dual action makes it effective in managing cardiovascular conditions by reducing heart rate and myocardial contractility, as well as having potential effects on bronchial smooth muscle relaxation. The compound is classified under antihypertensive medications and is often utilized in clinical settings for patients with hypertension and related cardiovascular disorders.
The synthesis of 4-Hydroxypenbutolol typically involves the modification of penbutolol through hydroxylation at the fourth carbon position. Various synthetic routes may be employed, including:
The choice of method can significantly affect the yield and purity of the final product, with considerations for reaction conditions such as temperature, solvent, and reaction time being critical for optimizing synthesis.
The molecular structure of 4-Hydroxypenbutolol can be represented using various chemical notation systems. The compound features a cyclohexane ring connected to a piperidine moiety, with a hydroxyl group attached to the fourth carbon atom. Its structural representation includes:
CC(C)(C)NC[C@H](O)COC1=C(C=CC=C1)C2CCCC2...
KQXKVJAGOJTNJS-HNNXBMFYSA-N
These structural details are essential for understanding the compound's interactions with biological targets.
4-Hydroxypenbutolol undergoes several chemical reactions that are pertinent to its pharmacological activity:
Understanding these reactions is crucial for evaluating the drug's efficacy and safety profile.
4-Hydroxypenbutolol exerts its therapeutic effects primarily through competitive antagonism at beta-adrenergic receptors:
This dual action contributes to its effectiveness in lowering blood pressure while potentially causing side effects related to respiratory function.
The physical properties of 4-Hydroxypenbutolol include:
Chemical properties include stability under standard laboratory conditions, although exposure to extreme pH or temperature may lead to degradation.
4-Hydroxypenbutolol is primarily utilized in clinical settings for:
Research continues into optimizing its therapeutic applications while minimizing adverse effects associated with non-selective beta-blockers.
4-Hydroxypenbutolol (chemical name: (2S)-1-(tert-butylamino)-3-[2-(4-hydroxycyclopentyl)phenoxy]propan-2-ol) is the major oxidative metabolite of the non-selective beta-adrenergic blocker penbutolol. Its molecular formula is C18H29NO3, with a monoisotopic mass of 307.2147 Da [1] [8]. The compound features a hydroxyl group (-OH) added at the 4-position of the cyclopentyl ring of the parent molecule, significantly altering its physicochemical properties. This modification enhances water solubility while preserving the core ethanolamine side chain and aromatic ether linkage essential for beta-adrenergic receptor interaction [1] [6].
4-Hydroxypenbutolol retains the chiral center of penbutolol at the propan-2-ol carbon (S-configuration), but the hydroxylation creates a second chiral center at the 4-position of the cyclopentyl ring. Consequently, 4-hydroxypenbutolol exists as a pair of diastereomers, each with distinct three-dimensional conformations and potential pharmacological implications [3] [9].
Table 1: Structural Comparison of Penbutolol and 4-Hydroxypenbutolol
Property | Penbutolol | 4-Hydroxypenbutolol |
---|---|---|
Molecular Formula | C18H29NO2 | C18H29NO3 |
Monoisotopic Mass (Da) | 291.2198 | 307.2147 |
Chiral Centers | 1 | 2 |
Key Functional Groups | Cyclopentyl, phenoxy ether, ethanolamine | 4-Hydroxycyclopentyl, phenoxy ether, ethanolamine |
LogP (Estimated) | 3.8 | 2.9 |
The formation of 4-hydroxypenbutolol represents the primary Phase I metabolic pathway of penbutolol. Hepatic cytochrome P450 enzymes, particularly CYP2D6, catalyze the stereoselective hydroxylation of the parent compound [3] [4]. After oral administration of penbutolol, 4-hydroxypenbutolol appears rapidly in plasma, though its absolute concentrations remain low (typically <10% of parent drug levels) due to efficient Phase II conjugation into glucuronide metabolites [4] [10].
Pharmacokinetic studies in hypertensive patients reveal that renal impairment minimally affects penbutolol clearance but significantly alters the handling of 4-hydroxypenbutolol. While unchanged penbutolol undergoes negligible renal excretion (~1%), up to 13-14% of the administered dose appears in urine as conjugated metabolites, predominantly glucuronides of 4-hydroxypenbutolol, within 48 hours [4]. During chronic dosing, conjugated metabolites accumulate, whereas 4-hydroxypenbutolol itself shows minimal accumulation due to its efficient elimination [4].
Table 2: Metabolic Pathway of Penbutolol to 4-Hydroxypenbutolol
Step | Process | Enzyme System | Outcome |
---|---|---|---|
Phase I Metabolism | Hydroxylation at cyclopentyl 4-position | CYP2D6 (predominant) | Formation of 4-hydroxypenbutolol diastereomers |
Phase II Metabolism | Glucuronide conjugation | UGT isoforms (e.g., UGT1A9, UGT2B7) | Formation of water-soluble glucuronides for renal excretion |
Elimination | Renal excretion of conjugates | -- | 13-14% of dose excreted as conjugates in 48h |
The metabolism of penbutolol to 4-hydroxypenbutolol exemplifies substrate stereoselectivity, where the S-enantiomer of penbutolol (the pharmacologically active form) demonstrates distinct metabolic handling compared to the R-enantiomer. Human pharmacokinetic studies after administration of individual enantiomers revealed that total clearance of R-penbutolol (43.7 mL/min/kg) significantly exceeded that of S-penbutolol (15.9 mL/min/kg; p<0.01). This differential clearance was directly linked to the oxidative pathway: the area under the curve (AUC) for conjugated 4-hydroxy metabolites was 2.25 µg/mL×h for the R-enantiomer versus only 0.66 µg/mL×h for the S-enantiomer (p<0.005) [3].
This stereoselectivity arises from enzymatic discrimination at the site of hydroxylation. CYP2D6, the principal catalyst, exhibits enantioselective binding favoring the R-penbutolol configuration, leading to its preferential metabolism [3] [7]. The resulting 4-hydroxypenbutolol diastereomers further complicate the metabolic landscape. Though not fully characterized pharmacologically, diastereomers frequently exhibit divergent receptor binding affinities and clearance rates due to their distinct spatial configurations [5] [9].
Interestingly, the extent of stereoselectivity varies across species. Rat liver microsomes show pronounced stereoselective hydroxylation of penbutolol enantiomers, whereas other models may exhibit less discrimination [3] [7]. This interspecies variability underscores the importance of human-specific metabolic data when evaluating the pharmacological contribution of metabolites like 4-hydroxypenbutolol. Despite its higher intrinsic binding affinity for beta-adrenoceptors (discussed below), the low systemic exposure and rapid conjugation of 4-hydroxypenbutolol limit its contribution to penbutolol's overall clinical effects [10].
Table 3: Stereoselective Metabolism of Penbutolol Enantiomers in Humans
Parameter | S-Penbutolol | R-Penbutolol | Significance |
---|---|---|---|
Total Clearance (mL/min/kg) | 15.9 | 43.7 | p<0.01 |
AUC of Conjugated 4-Hydroxy Metabolites (µg/mL×h) | 0.66 | 2.25 | p<0.005 |
Primary Metabolic Pathway | Direct conjugation (glucuronidation) | Oxidative hydroxylation (CYP2D6) | Fundamental metabolic divergence |
Apparent Receptor Affinity in Plasma (Ki ng/mL) | ~40-70 | Similar range but higher clearance | Reflects impact of protein binding on active concentrations |
Receptor Interactions: The stereochemistry of 4-hydroxypenbutolol influences its interaction with biological targets. In vitro receptor binding assays using rat reticulocyte membranes demonstrated that 4-hydroxypenbutolol exhibits higher potency at beta-adrenoceptors than the parent drug penbutolol when measured in the presence of human plasma. This enhanced potency stems from its lower plasma protein binding (~80%) compared to penbutolol (~90%). Consequently, the apparent inhibitory constant (Ki) of 4-hydroxypenbutolol was approximately 7 ng/mL, significantly lower than penbutolol's Ki of 40-70 ng/mL under the same conditions [10]. This finding highlights how stereochemistry and plasma protein binding interact to modulate the pharmacologically active fraction of a metabolite.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1